

# Application Notes and Protocols for Callose Deposition Staining Following flg22 Elicitation

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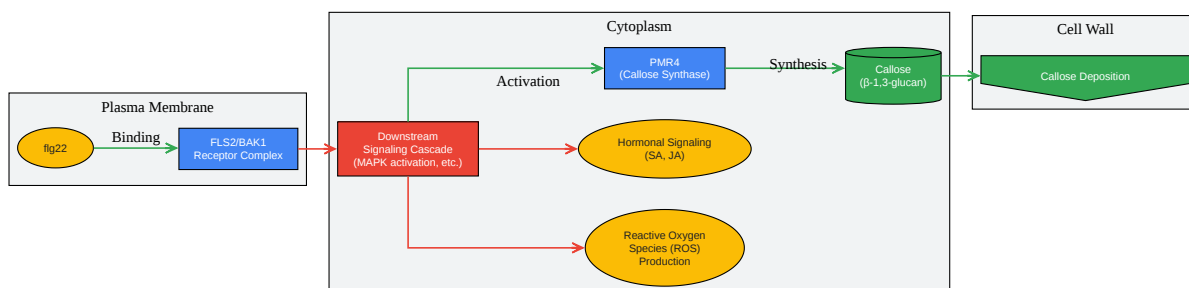
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## Introduction

The deposition of callose, a  $\beta$ -1,3-glucan polymer, at the plant cell wall is a hallmark of pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI). Elicitation with flg22, a 22-amino acid peptide from bacterial flagellin, induces a signaling cascade leading to callose deposition, which serves as a physical barrier against pathogen invasion.<sup>[1][2][3]</sup> The quantification of callose deposits is a robust method to assess the plant's innate immune response.<sup>[4]</sup> These application notes provide detailed protocols for staining and quantifying flg22-induced callose deposition, along with an overview of the underlying signaling pathway.

## flg22-Induced Signaling Pathway Leading to Callose Deposition

The perception of flg22 by the pattern recognition receptor (PRR) FLAGELLIN-SENSING 2 (FLS2) and its co-receptor BAK1 initiates a signaling cascade.<sup>[2][5]</sup> This leads to the production of reactive oxygen species (ROS), activation of downstream defense pathways, and ultimately, the synthesis of callose by callose synthases like PMR4.<sup>[2][6]</sup> This signaling is complex and can be modulated by plant hormones such as salicylic acid (SA) and jasmonic acid (JA).<sup>[7][8]</sup>



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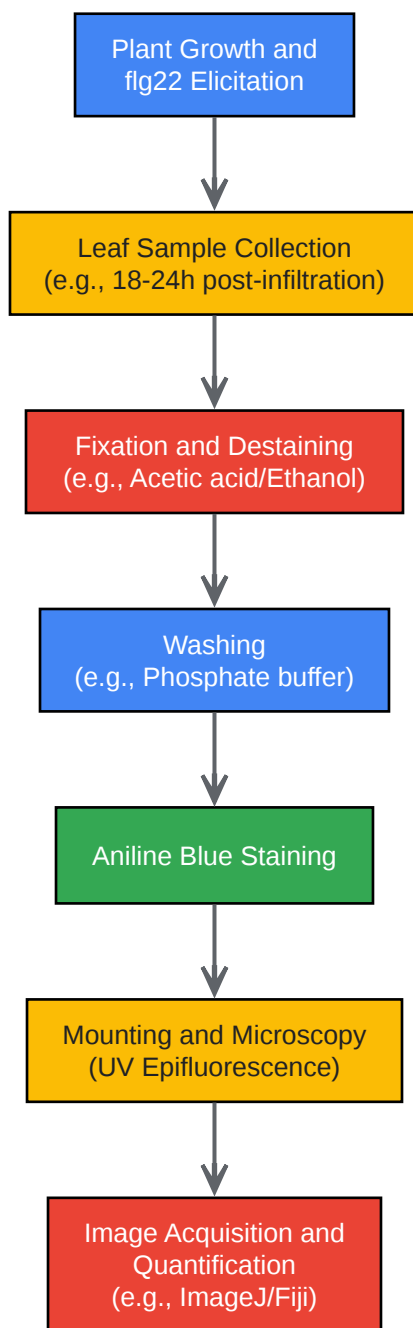
**Caption:** flg22-induced signaling pathway for callose deposition.

## Experimental Protocols

A reliable method for visualizing and quantifying callose deposition involves staining with aniline blue, which binds to  $\beta$ -1,3-glucans and fluoresces under UV light.<sup>[1][9]</sup>

## Experimental Workflow

The overall workflow for a callose deposition assay involves plant treatment, sample collection and processing, staining, and finally, imaging and data analysis.



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**Caption:** General workflow for callose deposition staining.

## Detailed Protocol for Aniline Blue Staining of Callose in *Arabidopsis thaliana* Leaves

This protocol is adapted from previously published methods.[3][10][11]

#### Materials and Reagents:

- Arabidopsis thaliana plants (4-5 weeks old)
- flg22 peptide solution (1  $\mu$ M in water)
- Syringes (1 mL, needleless)
- Destaining solution: 1:3 (v/v) acetic acid:ethanol[11]
- Wash solution: 150 mM  $K_2HPO_4$ [11]
- Staining solution: 0.01% (w/v) aniline blue in 150 mM  $K_2HPO_4$ [11]
- Mounting solution: 50% (v/v) glycerol[11]
- Microscope slides and coverslips
- Epifluorescence microscope with a DAPI filter set (e.g., excitation ~390 nm, emission ~460 nm)[10]

#### Procedure:

- Elicitation: Infiltrate fully expanded leaves of Arabidopsis with 1  $\mu$ M flg22 solution using a needleless syringe. Infiltrate control leaves with sterile water.
- Incubation: Place the plants back in their growth conditions for 18-24 hours to allow for callose deposition.
- Sample Collection and Destaining:
  - Excise the infiltrated leaves.
  - Submerge the leaves in destaining solution in a multi-well plate or tube.
  - Incubate at room temperature overnight, or until the leaves are clear of chlorophyll. Replace the destaining solution if it becomes heavily pigmented.[11]
- Washing:

- Remove the destaining solution.
- Wash the leaves with 150 mM  $K_2HPO_4$  for 30 minutes.[\[11\]](#)
- Staining:
  - Replace the wash solution with the aniline blue staining solution.
  - Incubate in the dark for at least 2 hours to prevent degradation of the dye.[\[9\]](#)[\[11\]](#)
- Mounting and Visualization:
  - Carefully transfer a stained leaf onto a microscope slide.
  - Add a drop of 50% glycerol and place a coverslip over the leaf.[\[11\]](#)
  - Visualize the callose deposits using an epifluorescence microscope with a DAPI filter set. Callose deposits will appear as bright fluorescent spots.

## Data Presentation and Quantification

The quantification of callose deposits is typically performed by counting the number of fluorescent spots per unit area of the leaf.[\[11\]](#) Image analysis software such as Fiji (ImageJ) can be used for automated or semi-automated quantification, providing unbiased and reproducible results.[\[1\]](#)[\[12\]](#)

## Quantitative Data Summary

The following table summarizes representative quantitative data on flg22-induced callose deposition from studies on *Arabidopsis thaliana*.

Genotype/Treatment	Elicitor	Callose Deposits (per mm <sup>2</sup> )	Fold Change vs. Wild-Type (flg22)	Reference
Wild-Type (Col-0)	Water	~0-5	N/A	[2]
Wild-Type (Col-0)	flg22	~50-150	1.0	[4][13]
fls2 mutant	flg22	~0-5	~0.0 - 0.1	[2][4][13]
pmr4 mutant	flg22	~0-5	~0.0 - 0.1	[2]
JA signaling mutant (jar1)	flg22	Increased vs. Wild-Type	>1.0	[8]
SA signaling mutant (sid2)	flg22	Similar to Wild-Type	~1.0	[7]

Note: The absolute number of callose deposits can vary depending on the experimental conditions (e.g., plant age, flg22 concentration, incubation time).

## Conclusion

The staining of callose deposition after flg22 elicitation is a fundamental and quantitative assay in the study of plant innate immunity. The provided protocols and data offer a solid foundation for researchers to investigate PTI and to screen for compounds or genetic modifications that modulate this crucial defense response. Adherence to a standardized protocol is critical for obtaining reproducible and comparable results.[14][15]

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